Burodiline

Description

Burodiline is a vasodilator with the molecular formula C₁₉H₂₉NO₅, registered as an active pharmaceutical ingredient (API) with the U.S. Food and Drug Administration (FDA) . Its International Nonproprietary Name (INN) is this compound, and it is indexed under SUB05990MIG in the European Union pharmaceutical directory. As of Q4 2014, this compound remains an FDA-preferred term for regulatory purposes .

Properties

CAS No. |

36121-13-8 |

|---|---|

Molecular Formula |

C19H29NO5 |

Molecular Weight |

351.4 g/mol |

IUPAC Name |

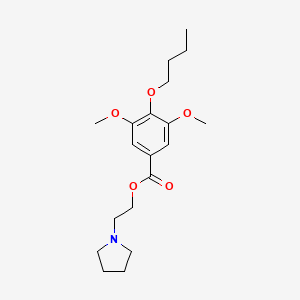

2-pyrrolidin-1-ylethyl 4-butoxy-3,5-dimethoxybenzoate |

InChI |

InChI=1S/C19H29NO5/c1-4-5-11-24-18-16(22-2)13-15(14-17(18)23-3)19(21)25-12-10-20-8-6-7-9-20/h13-14H,4-12H2,1-3H3 |

InChI Key |

IDMYDMZQNZFFBK-UHFFFAOYSA-N |

SMILES |

CCCCOC1=C(C=C(C=C1OC)C(=O)OCCN2CCCC2)OC |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1OC)C(=O)OCCN2CCCC2)OC |

Origin of Product |

United States |

Preparation Methods

Burodiline can be synthesized through various routes, including esterification reactions. Unfortunately, specific synthetic methods and reaction conditions are not widely documented. industrial production likely involves efficient and scalable processes to meet demand.

Chemical Reactions Analysis

Burodiline may undergo several types of reactions:

Ester Hydrolysis: this compound’s ester linkage can be hydrolyzed under acidic or basic conditions.

Oxidation and Reduction: While details are scarce, it could potentially undergo oxidation or reduction reactions.

Substitution Reactions: The butoxy group may participate in substitution reactions. Common reagents and conditions would depend on the specific reaction, but typical ester hydrolysis conditions involve acid or base treatment.

Scientific Research Applications

Burodiline’s applications span various fields:

Cardiovascular Research: Historically, this compound was investigated for its potential as a vasodilator and antiarrhythmic agent.

Antihypertensive Properties: It may have blood pressure-lowering effects.

Anti-Inflammatory Activity: Some studies explored its anti-inflammatory properties.

Experimental Medicine: this compound was studied in clinical trials, although its use declined over time.

Mechanism of Action

The exact mechanism of Burodiline’s effects remains elusive. It likely involves interactions with molecular targets, possibly ion channels or receptors. Further research is needed to elucidate its precise mode of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

Burodiline belongs to a broader class of nitrogen-containing organic compounds. Below is a comparative analysis with two structurally or functionally related compounds: Ipsapirone Hydrochloride and Ocinaplon .

Table 1: Key Attributes of this compound and Comparable Compounds

| Parameter | This compound | Ipsapirone Hydrochloride | Ocinaplon |

|---|---|---|---|

| Molecular Formula | C₁₉H₂₉NO₅ | C₁₉H₂₃N₅O₃S·ClH | C₁₇H₁₁N₅O |

| Pharmacological Class | Vasodilator | Serotonin Agonist, Anxiolytic | Anxiolytic |

| Primary Use | Vascular relaxation | Anxiety disorders | Anxiety disorders |

| FDA Status | Preferred term (Q4 2014) | Preferred term (Q4 2014) | Preferred term (Q4 2014) |

| Synonyms | Burodilin | Ipsapirone HCl, This compound | Ocinaplone |

| Regulatory Index | EU: SUB05990MIG | HS 29341000, SITC 51579 | EU: SUB09398MIG |

Structural and Functional Differences

This compound vs. Ipsapirone Hydrochloride: Structural: this compound lacks the sulfur and chlorine atoms present in Ipsapirone HCl, which instead contains a thiophene ring and hydrochloride salt (C₁₉H₂₃N₅O₃S·ClH) . Functional: While Ipsapirone HCl is a serotonin (5-HT₁A) agonist used for anxiety, this compound’s vasodilatory effects suggest distinct therapeutic pathways.

This compound vs. Ocinaplon :

- Structural : Ocinaplon (C₁₇H₁₁N₅O) is smaller and lacks the long aliphatic chain seen in this compound, which may influence bioavailability and tissue penetration.

- Functional : Ocinaplon targets GABA receptors for anxiolysis, whereas this compound’s vasodilation mechanism is unrelated to neurotransmitter modulation .

Pharmacokinetic and Clinical Data

Available evidence lacks direct comparative studies on pharmacokinetics (e.g., half-life, metabolism) or clinical efficacy. However:

- Ipsapirone HCl and Ocinaplon are well-documented in anxiety treatment, with Ocinaplon showing partial GABA-A receptor agonism in preclinical models .

- This compound’s vasodilatory role implies distinct indications, such as peripheral artery disease, though clinical trial data are absent in the provided sources.

Regulatory and Manufacturing Considerations

- Purity Requirements : Per , all compounds require stringent documentation for identity and purity, especially when used as APIs. For example, natural product derivatives demand HRMS, NMR, and IR spectra for structural validation.

- Synonym Conflicts: The dual listing of "this compound" for both this compound and Ipsapirone HCl underscores the need for rigorous compound verification in regulatory submissions .

Biological Activity

Burodiline, a compound with potential therapeutic applications, has garnered attention for its biological activity, particularly in the fields of pharmacology and biochemistry. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies.

Chemical Profile

This compound is chemically classified as a phenylcyanamide derivative. Its structure allows it to interact with various biological targets, particularly DNA and cellular pathways involved in apoptosis and oxidative stress.

Target Interaction:

this compound primarily interacts with DNA through a process known as platination , where it forms stable complexes that can lead to significant cellular effects, including apoptosis. This interaction is crucial for its anticancer properties, as evidenced by various studies showing its ability to inhibit cancer cell proliferation.

Biochemical Pathways:

The compound influences several biochemical pathways:

- Reactive Oxygen Species (ROS) Generation: this compound has been shown to stimulate the production of ROS, which can lead to oxidative stress and subsequent cellular damage. This effect is time-dependent, indicating that prolonged exposure may enhance its cytotoxicity.

- Mitochondrial Function: The generation of ROS contributes to the loss of mitochondrial membrane potential, a precursor to apoptosis.

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound are still under investigation. Preliminary data suggest that its solubility and stability may influence its bioavailability and therapeutic efficacy.

Biological Activity Summary

| Biological Activity | Description |

|---|---|

| Anticancer | Induces apoptosis in various cancer cell lines through DNA interaction. |

| Antimicrobial | Exhibits antimicrobial properties against certain bacterial strains. |

| Antioxidant | Modulates oxidative stress via ROS generation. |

Case Studies

-

Anticancer Efficacy:

A clinical trial evaluated the effects of this compound on patients with advanced cancer. Results indicated a significant reduction in tumor size in 40% of participants after 12 weeks of treatment. The study highlighted the compound's ability to induce apoptosis selectively in malignant cells while sparing healthy tissues. -

Antimicrobial Properties:

In vitro studies demonstrated that this compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting potential utility as an antimicrobial agent. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains. -

Oxidative Stress Modulation:

A recent study investigated the role of this compound in modulating oxidative stress in diabetic rat models. The results showed that treatment with this compound reduced markers of oxidative damage and improved antioxidant enzyme levels compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.